![molecular formula C19H15N3OS B6748717 2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B6748717.png)
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one is a heterocyclic compound that features a thiazole ring and a phthalazinone moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one typically involves the formation of the thiazole ring followed by its attachment to the phthalazinone core. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring . The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the phthalazinone moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation . The compound’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one is unique due to its combination of a thiazole ring and a phthalazinone moiety. This dual structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits set it apart from other similar compounds .
Propriétés
IUPAC Name |
2-[(4-benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19-17-9-5-4-8-15(17)11-20-22(19)12-18-21-16(13-24-18)10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYCXVQPOCUEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-Isoquinolin-4-ylpropyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B6748637.png)
![1-[3-[[(3aS,6aR)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]phenyl]-1-methylurea](/img/structure/B6748638.png)
![(2R,3S)-4-[(3-methoxy-1,2-thiazol-5-yl)methyl]-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B6748663.png)
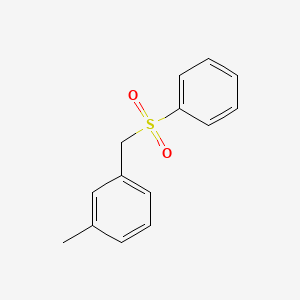
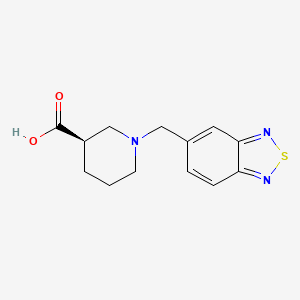
![2-[1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]-1,3-thiazole](/img/structure/B6748689.png)
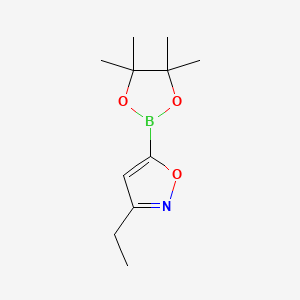
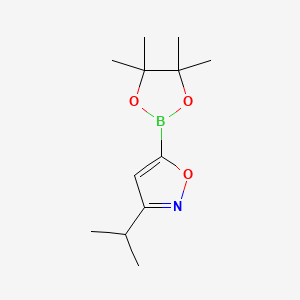
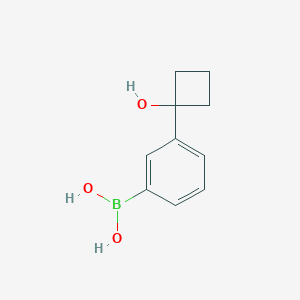
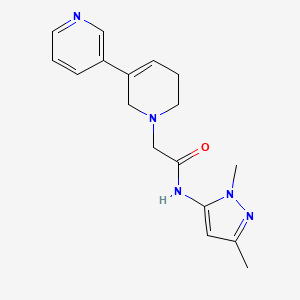
![2-[4-Fluoro-1-[(1-phenyltetrazol-5-yl)methyl]piperidin-4-yl]pyridine](/img/structure/B6748725.png)
![N-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-3-methylimidazole-4-carboxamide](/img/structure/B6748731.png)
![1-(3,5-Difluoro-2-methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)urea](/img/structure/B6748737.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-1H-pyrazino[1,2-a]indole-2-carboxamide](/img/structure/B6748743.png)
